molecular formula C35H59NO8 B123904 Diethanolamine fusidate CAS No. 16391-75-6

Diethanolamine fusidate

Cat. No. B123904
CAS RN: 16391-75-6
M. Wt: 621.8 g/mol
InChI Key: OQZZCXRLEFBPLZ-SQCIRFEJSA-N
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Description

Diethanolamine fusidate is a bacteriostatic antibiotic with similar activity and better absorption after oral administration (in animals) than the sodium salt of Fusidic Acid . It inhibits protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA .


Synthesis Analysis

Diethanolamine is frequently used in the synthesis of amides, polymerization reactions, and synthesis of heterocycles, crown ethers, Mannich bases, and ionic liquids . A catalytic process for selective diethanolamine production from EO and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements has been developed .


Molecular Structure Analysis

The chemical formula of Diethanolamine fusidate is C35H59NO8 . The exact mass is 621.42 and the molecular weight is 621.860 .


Chemical Reactions Analysis

Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent . It is functionally related to an ethanolamine .


Physical And Chemical Properties Analysis

Diethanolamine appears as an oily colorless liquid or solid white crystals . It has a slight rotten fish or ammonia odor . It is denser than water .

Scientific Research Applications

Corrosion Behavior Study in CO2 Systems

  • Diethanolamine (DEA) has been studied for its interaction with carbon steel in CO2 systems. A non-equilibrium approach examined the behavior of DEA in CO2-containing systems, focusing on its interaction with carbon steel. DEA carbamate, a major component in such systems, did not exhibit significant corrosive properties (Kakaei et al., 2016).

Optical Fiber Sensor for Detection

  • DEA has been used in the development of an optical fiber sensor designed to detect the presence of diethanolamine, which is crucial in processes like crude oil processing and pharmaceuticals. The study showcased the creation and effectiveness of two probes, highlighting the sensitivity of a TiO2 bulk layer/AuNP bilayer-coated optical fiber probe (Kavita et al., 2022).

Role in Alkaline Phosphatase Assays

  • DEA's reactivity, often overlooked in alkaline phosphatase (ALP) assays, has been brought to light, revealing its chromogenic interaction with 4-aminophenol. This interaction has paved the way for a novel DEA-involved ALP activity assay, demonstrating high sensitivity and potential for broader applications (Sun et al., 2018).

Utilization in Lipase-Catalyzed Synthesis

  • DEA has been utilized in the lipase-catalyzed synthesis of fatty acid diethanolamides, serving roles in industries like cosmetics. The study explored various conditions affecting yields and revealed that DEA's presence facilitated the synthesis, demonstrating the potential for industrial applications (Liu et al., 2001).

Demulsifier Synthesis for Oil-in-Water Emulsions

  • Research has been conducted on synthesizing novel demulsifiers based on diethanolamine polyethers to resolve oil-in-water emulsions. The study highlighted the synthesis process, characterization, and the efficiency of the demulsifiers in treating refinery wastewater, showing promising applications in pollution control (Hafiz et al., 2005).

Inhibitors for Colon Cancer-Related Proteins

  • Diethanolamine derivatives have been studied for their binding affinities to colon cancer-related proteins. The research involved molecular docking and dynamics, indicating these derivatives as potential agents against colon cancer (Vlasiou et al., 2021).

Cell Proliferation and Choline Metabolism in Neural Precursor Cells

  • DEA's influence on mouse neural precursor cells was examined, showing its impact on cell proliferation and choline metabolism. This study provides insights into DEA's potential effects on brain development and cellular processes (Niculescu et al., 2006).

CO2 Capture in Gas Sweetening Processes

  • DEA's role in capturing CO2 for greenhouse gas emission reduction was explored. The study focused on the synthesis and characterization of diethanolamine-based mixtures, indicating their potential in CO2 capture applications (Murshid et al., 2018).

Molecular Effects on Marine Organisms

  • The ecotoxicological impacts of DEA, especially in marine environments, were studied. The research highlighted molecular responses in key marine species, providing valuable data on the environmental effects of DEA (Hansen et al., 2010).

UV/H2O2 Process for Degradation of DEA Solutions

  • The degradation of DEA solutions, commonly used in acidic gas absorption from natural gas, was examined. The UV/H2O2 process was employed, showing effectiveness in degrading DEA, indicating a potential for environmental pollution mitigation (Madihah et al., 2015).

Safety And Hazards

Diethanolamine fusidate may cause skin irritation and serious eye damage . It is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . The U.S. EPA considers diethanolamine a hazardous air pollutant and has listed the substance on the Toxics Release Inventory (a compilation of substances that pose a threat to human or environmental health) .

properties

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZZCXRLEFBPLZ-JCJNLNMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020012
Record name Diethanolamine fusidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethanolamine fusidate

CAS RN

16391-75-6
Record name 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16391-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethanolamine fusidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethanolamine fusidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHANOLAMINE FUSIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
J Masterson, L Goldman - Irish Journal of Medical Science (1968-1970), 1970 - Springer
The investigation was designed to compare a new aqueous fusidic acid paediatric suspension with the currently available oily suspension of diethanolamine fusidate. In the cross-over …
Number of citations: 2 link.springer.com
R Wise, M Pippard, M Mitchard - British Journal of Clinical …, 1977 - Wiley Online Library
… 2 A comparison of the mean ± sd serum fusidate levels in volunteers after 2 x 250 mg capsule of sodium fusidate (e) and a 2 h intravenous infusion of sodium diethanolamine fusidate …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
R Bayston, RD Milner - The Journal of Bone & Joint Surgery …, 1982 - boneandjoint.org.uk
The release of gentamicin sulphate, sodium fusidate and diethanolamine fusidate from Palacos … Little difference was found in the case of diethanolamine fusidate. Comparison of elution …
Number of citations: 168 boneandjoint.org.uk
L Rowe, G Findon, TE Miller - Journal of medical …, 1992 - microbiologyresearch.org
… However, SC injection of diethanolamine fusidate resulted in levels of fusidic acid in the … administration of a single dose of diethanolamine fusidate gave fusidic acid concentrations in …
Number of citations: 3 www.microbiologyresearch.org
G Findon, TE Miller, LC Rowe - Laboratory animal science, 1991 - europepmc.org
… Subcutaneous injections of diethanolamine fusidate to laboratory rats, however, achieved a … rats given repeated subcutaneous doses of diethanolamine fusidate during a 4-day period, …
Number of citations: 19 europepmc.org
R Bayston, N Grove, J Siegel, D Lawellin… - Journal of Neurology …, 1989 - jnnp.bmj.com
… The combinations of diethanolamine fusidate with trimethoprim and one of the three catheters containing rifampicin with spiramycin failed to protect against the first challenge, as did all …
Number of citations: 160 jnnp.bmj.com
RL Parsons, JP Beavis, GM Paddock… - British Medical …, 1976 - ncbi.nlm.nih.gov
… We should like to report the successful use of a rapid intermittent intravenous infusion of diethanolamine fusidate with cloxacillin in a boy with staphylococcal osteomyelitis and …
Number of citations: 6 www.ncbi.nlm.nih.gov
DN Rushton, GS Brindley, CE Polkey… - Journal of Neurology …, 1989 - jnnp.bmj.com
… one or both of gentamicin sulphate and diethanolamine fusidate. Samples of implant cable, … ) was about 0001-001 mm, and for diethanolamine fusidate (Leo) about 0 01-002 mm. After …
Number of citations: 52 jnnp.bmj.com
JI Mann - British Medical Journal, 1976 - ncbi.nlm.nih.gov
… We should like to report the successful use of a rapid intermittent intravenous infusion of diethanolamine fusidate with cloxacillin in a boy with staphylococcal osteomyelitis and …
Number of citations: 4 www.ncbi.nlm.nih.gov
R Bayston, RD Milner - Journal of Clinical Pathology, 1981 - jcp.bmj.com
… Clindamycin hydrochloride and diethanolamine fusidate are … when the release of diethanolamine fusidate was studied by the … preparation such as diethanolamine fusidate would …
Number of citations: 71 jcp.bmj.com

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